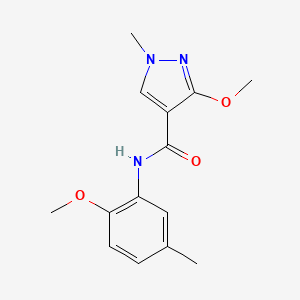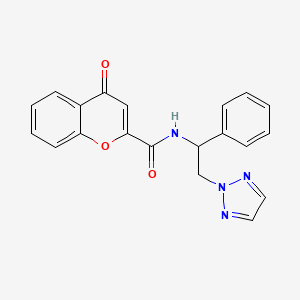
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C21H20N6O6 and its molecular weight is 452.427. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Cytotoxic Activity
Research has focused on the synthesis of derivatives of quinazoline and related heterocycles due to their potential cytotoxic activities. For instance, compounds derived from benzofuro[2,3-b]quinoline and other related heterocycles have been synthesized and evaluated for their growth inhibition properties in cancer cell lines, suggesting their relevance in developing anticancer agents (Bu, Deady, & Denny, 2000). Such studies indicate the potential of structurally related compounds in cancer research.
Anticancer and Antioxidant Properties
Compounds bearing the nitrophenyl group, similar in functionality to the nitro group in the query compound, have been synthesized and showed moderate to strong anticancer activity against specific cancer cell lines, along with significant antioxidant properties (Sayed et al., 2022). This suggests the compound could be explored for similar biological activities.
Enantioseparation of Amino Acids
Chiral derivatizing agents related to the query compound have been applied for the high-performance liquid chromatographic separation of enantiomers of unnatural secondary amino acids (Péter et al., 2002). This demonstrates the compound's potential utility in analytical chemistry, specifically in the separation sciences.
Antimicrobial Activities
Synthesis of new quinazoline derivatives and their evaluation for antimicrobial activities highlight another area of application. Derivatives of quinazoline have been prepared and tested for their activity against various bacteria and fungi, showing good activity in some cases (Patel & Shaikh, 2011). This suggests the possibility of the query compound having similar applications in developing new antimicrobial agents.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-cyano-4-nitroaniline with ethyl 3-oxobutanoate to form N-(2-cyano-4-nitrophenyl)acetamide. This intermediate is then reacted with 2-(2-aminoethyl)-1-methoxyethanol to form N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide. Finally, this intermediate is oxidized to form the desired compound, N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "2-cyano-4-nitroaniline", "ethyl 3-oxobutanoate", "2-(2-aminoethyl)-1-methoxyethanol" ], "Reaction": [ "Step 1: Reaction of 2-cyano-4-nitroaniline with ethyl 3-oxobutanoate in the presence of a base such as sodium ethoxide to form N-(2-cyano-4-nitrophenyl)acetamide.", "Step 2: Reaction of N-(2-cyano-4-nitrophenyl)acetamide with 2-(2-aminoethyl)-1-methoxyethanol in the presence of a base such as potassium carbonate to form N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide.", "Step 3: Oxidation of N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazoline-4-carboxamide with an oxidizing agent such as manganese dioxide or potassium permanganate to form the desired compound, N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
892259-54-0 |
Nom du produit |
N-(2-((2-cyano-4-nitrophenyl)amino)ethyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C21H20N6O6 |
Poids moléculaire |
452.427 |
Nom IUPAC |
N-[2-(2-cyano-4-nitroanilino)ethyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C21H20N6O6/c1-33-9-8-26-20(29)16-4-2-13(11-18(16)25-21(26)30)19(28)24-7-6-23-17-5-3-15(27(31)32)10-14(17)12-22/h2-5,10-11,23H,6-9H2,1H3,(H,24,28)(H,25,30) |
Clé InChI |
HZHUDMWLMSIHSM-UHFFFAOYSA-N |
SMILES |
COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])C#N)NC1=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



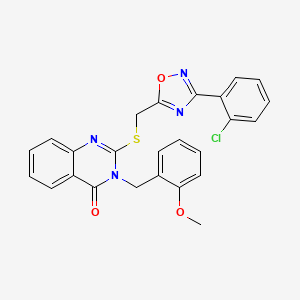
![(E)-N-[(2R)-1-(2,3-Dihydro-1H-inden-5-yl)propan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2798603.png)

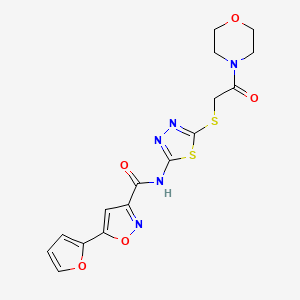
![N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2798608.png)

![2-Oxa-5-azaspiro[3.5]non-7-ene](/img/structure/B2798610.png)
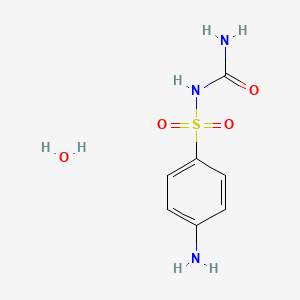
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2798612.png)
![3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2798618.png)
![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2798620.png)
